

# Application Notes and Protocols for Belantamab Mafodotin (GSK2857916)

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Compound of Interest

Compound Name: GSK2850163 (S enantiomer)

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A Note on Compound Identification: The compound **GSK2850163** (**S enantiomer**) is the inactive enantiomer of an inhibitor of inositol-requiring enzyme-1 alpha (IRE1α). It is presumed that the intended compound of interest for these cell treatment protocols is belantamab mafodotin (formerly GSK2857916), a clinically significant antibody-drug conjugate (ADC) developed by GSK for the treatment of multiple myeloma. These application notes and protocols are therefore focused on belantamab mafodotin.

### Introduction

Belantamab mafodotin is a first-in-class antibody-drug conjugate that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of malignant multiple myeloma cells.[1][2] The ADC consists of a humanized, afucosylated IgG1 monoclonal antibody against BCMA, conjugated to the cytotoxic microtubule-disrupting agent, monomethyl auristatin F (MMAF), via a stable, non-cleavable linker.[3][4] Its multimodal mechanism of action includes direct cell killing through the delivery of MMAF, leading to apoptosis, as well as immunemediated antitumor activity through antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).[5][6]

These application notes provide detailed protocols for the in vitro treatment of multiple myeloma cells with belantamab mafodotin and subsequent analysis of its effects on cell viability, apoptosis, and cell cycle progression.

### **Data Presentation**



## In Vitro Cytotoxicity of Belantamab Mafodotin in Multiple Myeloma Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for belantamab mafodotin in various human multiple myeloma cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cells after a specified incubation period.

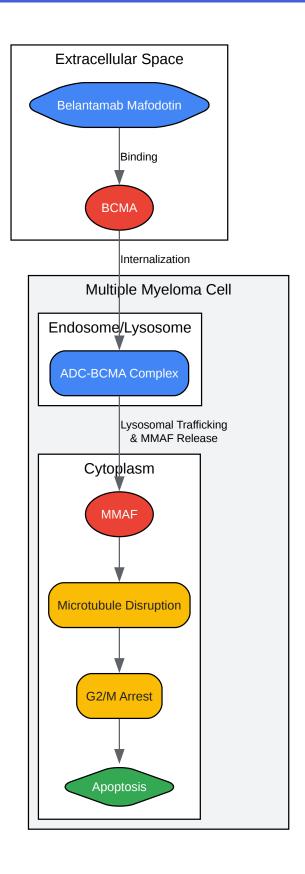
Cell Line	BCMA Expression	IC50 (μg/mL)	Incubation Time	Assay Method
NCI-H929	High	0.01 - 0.1	72 hours	CellTiter-Glo®
RPMI-8226	Moderate	0.1 - 1.0	72 hours	CellTiter-Glo®
U266B1	Low	> 1.0	72 hours	CellTiter-Glo®
MM.1S	High	0.01 - 0.1	72 hours	Not Specified
OPM-2	Moderate	0.1 - 1.0	72 hours	Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

### **Signaling Pathway**

Belantamab mafodotin exerts its cytotoxic effects through a targeted mechanism that begins with its binding to BCMA on the surface of multiple myeloma cells. This is followed by internalization of the ADC-BCMA complex and subsequent release of the MMAF payload, leading to cell death.





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Caption: Mechanism of action of belantamab mafodotin.



# Experimental Protocols Protocol 1: In Vitro Cell Viability Assay

This protocol describes the use of a luminescent cell viability assay (e.g., CellTiter-Glo®) to determine the cytotoxic effects of belantamab mafodotin on multiple myeloma cells.

#### Materials:

- Multiple myeloma cell lines (e.g., NCI-H929, RPMI-8226)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Belantamab mafodotin
- 96-well white, clear-bottom tissue culture plates
- Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)
- Luminometer

#### Procedure:

- Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu$ L of complete culture medium.
- Compound Preparation: Prepare a serial dilution of belantamab mafodotin in complete culture medium. A suggested starting concentration range is 0.001 to 10 μg/mL.
- Treatment: Add 100 μL of the belantamab mafodotin dilutions to the appropriate wells.
   Include wells with untreated cells and vehicle control.
- Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Assay:
  - Equilibrate the plate and the luminescent cell viability reagent to room temperature.
  - Add 100 μL of the reagent to each well.



- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the IC50 values by plotting the luminescence signal against the log
  of the belantamab mafodotin concentration and fitting the data to a four-parameter logistic
  curve.

# Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol details the detection and quantification of apoptosis in belantamab mafodotintreated cells using flow cytometry.

#### Materials:

- Multiple myeloma cells
- Complete culture medium
- Belantamab mafodotin
- Annexin V-FITC Apoptosis Detection Kit
- Phosphate-buffered saline (PBS)
- Flow cytometer

#### Procedure:

- Cell Treatment: Seed cells in a 6-well plate and treat with belantamab mafodotin at various concentrations (e.g., 0.1, 1, and 10 μg/mL) for 48 hours.[7] Include an untreated control.
- Cell Harvesting:
  - Collect both adherent and floating cells.



- Wash the cells twice with cold PBS.
- Staining:
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
  - $\circ$  Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) staining solution.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
- Analysis:
  - Add 400 μL of 1X Binding Buffer to each tube.
  - Analyze the cells by flow cytometry within one hour.

## Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing the effect of belantamab mafodotin on the cell cycle distribution of multiple myeloma cells.

#### Materials:

- Multiple myeloma cells
- Complete culture medium
- Belantamab mafodotin
- Cold 70% ethanol
- Phosphate-buffered saline (PBS)
- PI/RNase Staining Buffer
- Flow cytometer



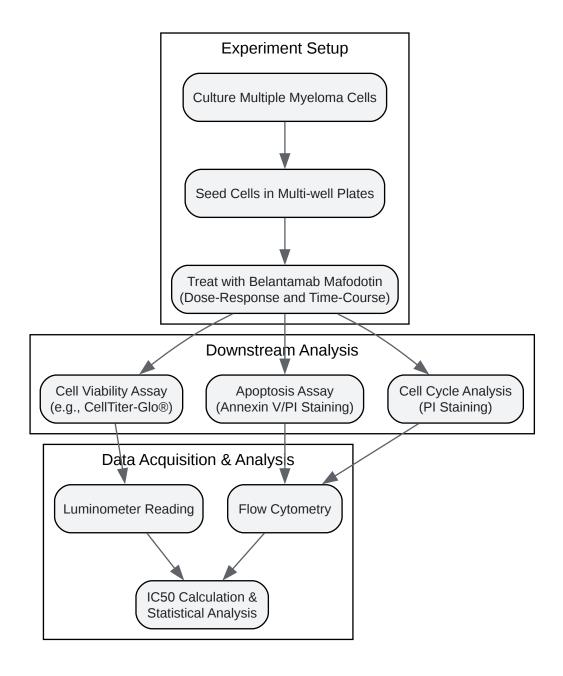
#### Procedure:

- Cell Treatment: Treat cells with belantamab mafodotin as described in the apoptosis assay protocol.
- Cell Harvesting and Fixation:
  - Harvest the cells and wash with PBS.
  - Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.
- Staining:
  - Wash the fixed cells with PBS.
  - Resuspend the cell pellet in PI/RNase Staining Buffer.
  - Incubate for 15-30 minutes at room temperature in the dark.
- Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the in vitro evaluation of belantamab mafodotin.





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Caption: General experimental workflow.

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